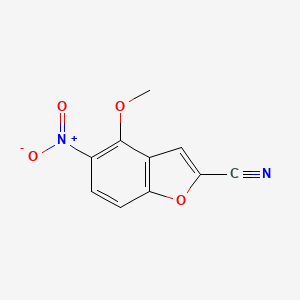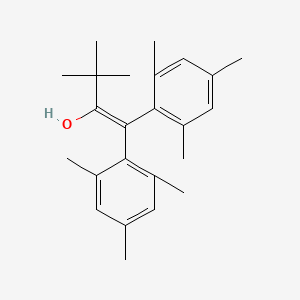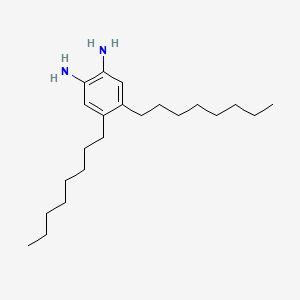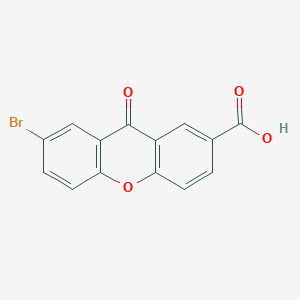
7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid is a synthetic organic compound belonging to the xanthene family Xanthenes are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid typically involves the bromination of 9-oxo-9H-xanthene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maintain consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products
Substitution: Amino or thio derivatives of the xanthene compound.
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Esterification: Ester derivatives of the xanthene compound.
Aplicaciones Científicas De Investigación
7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: Lacks the bromine atom at the 7th position.
7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains a methoxy group instead of a bromine atom.
9-Oxo-9H-thioxanthene-2-carboxylic acid: Contains a sulfur atom in place of an oxygen atom in the xanthene core.
Uniqueness
The presence of the bromine atom at the 7th position in 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid imparts unique chemical reactivity and potential biological activities compared to its analogs. This structural modification can influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and biological investigations .
Propiedades
Número CAS |
88086-75-3 |
|---|---|
Fórmula molecular |
C14H7BrO4 |
Peso molecular |
319.11 g/mol |
Nombre IUPAC |
7-bromo-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C14H7BrO4/c15-8-2-4-12-10(6-8)13(16)9-5-7(14(17)18)1-3-11(9)19-12/h1-6H,(H,17,18) |
Clave InChI |
NNQLQGPSLAATKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


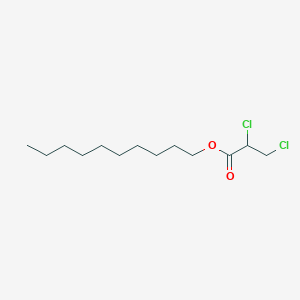
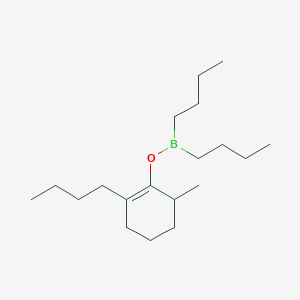
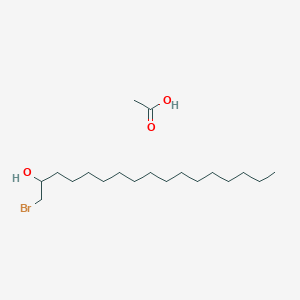

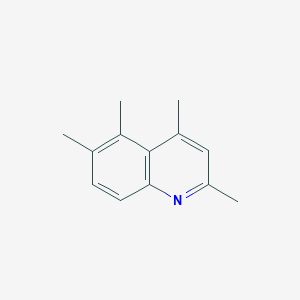
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
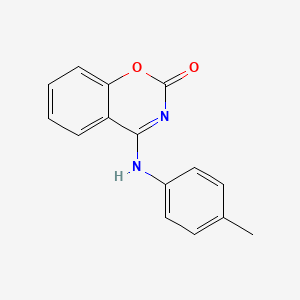
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
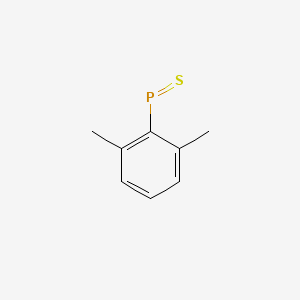
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
